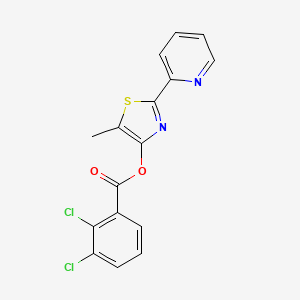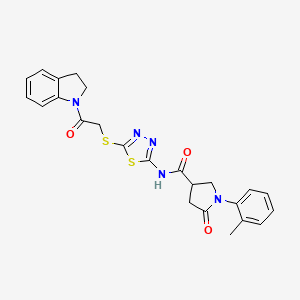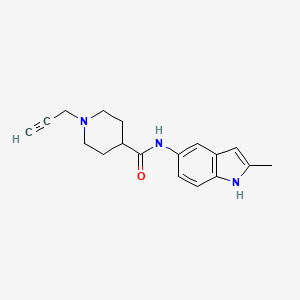![molecular formula C21H25N3O3S B2942805 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252921-26-8](/img/structure/B2942805.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thieno[3,2-d]pyrimidine derivative . It contains 50 bonds in total, including 27 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 urea . The chemical formula of this compound includes 25 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which this compound is a derivative of, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple bonds, aromatic bonds, and various ring structures . It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . This process can yield various derivatives, including the compound .Applications De Recherche Scientifique
Enantiomeric Studies and Chiral Resolution
- Chiral Separation and Absolute Configuration Assignment : Rossi et al. (2016) conducted a study on the chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists, including compounds similar to the specified chemical. They employed high-performance liquid chromatography (HPLC) and a full set of chiroptical spectroscopies for absolute configuration assignment (Rossi et al., 2016).
Synthesis and Derivative Studies
- Synthesis of Thienopyridines and Fused Derivatives : Harb et al. (2006) explored the synthesis of thienopyridines and other fused derivatives from 3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Harb, Hussein, & Mousa, 2006).
Anticancer Activity
- Anticancer Agent Synthesis and Testing : Al-Sanea et al. (2020) focused on synthesizing compounds with anticancer properties, including aryloxy groups attached to the pyrimidine ring. They tested these compounds on 60 cancer cell lines, finding significant inhibition in some cases (Al-Sanea et al., 2020).
Radioligand Imaging
- Radioligand for Imaging Translocator Protein : Dollé et al. (2008) synthesized a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for selective ligand imaging of the translocator protein, using radioligand imaging techniques (Dollé et al., 2008).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Derivatives : Kerru et al. (2019) synthesized N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, demonstrating significant antimicrobial potency against various bacterial strains (Kerru et al., 2019).
Antioxidant Activity
- Antioxidant Activity of Substituted Derivatives : Dhakhda et al. (2021) investigated the antioxidant activity of a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamide derivatives. They found that some compounds exhibited notable antioxidant properties (Dhakhda, Bhatt, & Bhatt, 2021).
Propriétés
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-5-11-23-20(26)19-17(10-12-28-19)24(21(23)27)13-18(25)22-16-9-7-6-8-15(16)14(2)3/h6-10,12,14,19H,4-5,11,13H2,1-3H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMKEQWJOYDOL-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC=C3C(C)C)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-fluorophenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2942726.png)


![[(E)-[(4E)-5-Methyl-4-(2-methylbenzoyl)oxyimino-2-propan-2-ylcyclohexa-2,5-dien-1-ylidene]amino] 2-methylbenzoate](/img/structure/B2942730.png)


![N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2942736.png)
![[4-[(3-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2942737.png)

![5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B2942739.png)

amine hydrochloride](/img/structure/B2942741.png)